Spectroscopic data for p-Terphenyl-4-carboxylic acid (NMR, IR, Mass)
Spectroscopic data for p-Terphenyl-4-carboxylic acid (NMR, IR, Mass)
An In-depth Technical Guide to the Spectroscopic Characterization of p-Terphenyl-4-carboxylic Acid
Introduction
p-Terphenyl-4-carboxylic acid (CAS 5731-15-7) is a rigid, aromatic carboxylic acid that serves as a crucial building block in advanced materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs) and high-performance polymers. Its well-defined linear structure and reactive carboxyl group are fundamental to its utility. The unambiguous confirmation of its molecular structure is paramount for any research or development application, a task for which spectroscopic methods are indispensable.
This guide provides a detailed analysis of the expected spectroscopic data for p-Terphenyl-4-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a self-validating system, the congruence across these techniques provides authoritative confirmation of the compound's identity and purity. The molecular formula is C₁₉H₁₄O₂ with a molecular weight of approximately 274.31 g/mol [1][2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For p-Terphenyl-4-carboxylic acid, both ¹H and ¹³C NMR provide unique and complementary information.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum provides a quantitative map of the different hydrogen environments in the molecule. Due to the molecule's linear structure and C₂ symmetry axis (disregarding the carboxyl proton), we expect a set of distinct, well-resolved signals in the aromatic region, in addition to a characteristic downfield signal for the carboxylic acid proton.
Causality Behind Experimental Observations: The chemical shifts of aromatic protons are influenced by the electron density of the ring system. The electron-withdrawing nature of the carboxylic acid group deshields adjacent protons, causing them to resonate at a higher frequency (further downfield). The protons on the terminal, unsubstituted phenyl ring and the central phenyl ring will appear in a more typical aromatic region. The carboxylic acid proton is highly deshielded due to its attachment to an electronegative oxygen and its involvement in hydrogen bonding, placing its signal significantly downfield, often above 10 ppm.
Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H |
| H-3, H-5 (ortho to -COOH) | ~ 8.10 | Doublet | 2H |
| H-2', H-6' & H-3', H-5' | ~ 7.85 - 7.95 | Multiplet | 4H |
| H-2, H-6 (meta to -COOH) | ~ 7.80 | Doublet | 2H |
| H-2'', H-6'' & H-3'', H-5'' | ~ 7.70 | Multiplet | 4H |
| H-4'' | ~ 7.50 | Triplet | 1H |
Note: Data is predicted based on known substituent effects and analysis of the parent p-terphenyl structure. Actual values may vary based on solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Given the molecule's symmetry, fewer than 19 signals are expected.
Causality Behind Experimental Observations: The carbon of the carboxyl group is highly deshielded and appears furthest downfield (~167 ppm). Quaternary (non-protonated) carbons in the aromatic rings also have distinct chemical shifts, often influenced by their position relative to the other rings and the substituent. Carbons directly attached to the electron-withdrawing COOH group are deshielded, while other aromatic carbons resonate in the typical 120-140 ppm range.
Expected ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Assigned Carbon | Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | ~ 167.5 |
| C-4' (ipso-carbon) | ~ 145.0 |
| C-1 (ipso-carbon) | ~ 142.0 |
| C-1', C-4'', C-1'' | ~ 139.0 - 140.0 |
| Aromatic CH Carbons | ~ 125.0 - 130.0 |
| Quaternary Carbons | ~ 127.0 |
Note: Data is predicted based on known substituent effects. The aromatic region will contain multiple overlapping signals that may require advanced 2D NMR techniques for full assignment.
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of p-Terphenyl-4-carboxylic acid in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
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Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Set the spectral width to cover the range of -2 to 16 ppm.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. Set the spectral width to cover 0 to 200 ppm.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For p-Terphenyl-4-carboxylic acid, the spectrum is dominated by features of the carboxylic acid group and the aromatic rings.
Causality Behind Experimental Observations: Molecular bonds vibrate at specific frequencies. When exposed to infrared radiation, a bond will absorb energy if the radiation frequency matches the bond's natural vibrational frequency. The key functional groups in p-Terphenyl-4-carboxylic acid have highly characteristic absorption bands. The O-H bond of the carboxylic acid, due to strong intermolecular hydrogen bonding that forms a dimeric structure, absorbs over a very wide range of frequencies, resulting in a uniquely broad band. The C=O carbonyl bond is strong and polar, leading to a very intense, sharp absorption.
Key IR Absorption Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Comments |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Diagnostic for H-bonded -COOH.[3][4][5] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp | |
| C=O Stretch (Carbonyl) | 1760 - 1690 | Strong, Sharp | Conjugation with the phenyl ring shifts it to the lower end of the range.[3][4] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Multiple bands are expected. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Coupled with O-H in-plane bending.[3] |
| O-H Bend (Out-of-plane) | 950 - 910 | Medium, Broad |
Experimental Protocol for IR Spectroscopy (ATR)
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
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Sample Application: Place a small amount of the solid p-Terphenyl-4-carboxylic acid powder onto the ATR crystal.
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Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
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Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the molecular structure.
Causality Behind Experimental Observations: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a radical cation known as the molecular ion (M⁺•). The exact mass of this ion confirms the molecular formula. Excess energy causes the molecular ion to break apart into smaller, characteristic fragment ions. The stability of the terphenyl aromatic system means the molecular ion peak is expected to be quite intense.
Expected Mass Spectrometry Data
| m/z Value | Ion Identity | Comments |
| 274.0994 | [M]⁺• | Molecular Ion. Corresponds to the exact mass of C₁₉H₁₄O₂.[2] |
| 257 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 229 | [M - COOH]⁺ | Loss of the entire carboxyl group, resulting in the stable p-terphenyl cation. |
| 152 | [C₁₂H₈]⁺ | Biphenylene fragment, common in polyphenyl fragmentation. |
Experimental Protocol for Mass Spectrometry (ESI-TOF)
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Infusion: The solution is infused into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
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Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode for ESI) are released.
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Mass Analysis: The ions are guided into the Time-of-Flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio by measuring the time it takes for them to travel a fixed distance.
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Detection: The detector records the arrival time and abundance of each ion to generate the mass spectrum. High-Resolution MS (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for unambiguous molecular formula determination.
Visualization of Structure and Workflow
Molecular Structure and Proton Labeling
Caption: Structure of p-Terphenyl-4-carboxylic acid.
General Spectroscopic Analysis Workflow
Caption: Workflow for material validation.
References
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ChemAnalyst. (n.d.). Understanding the Chemical Structure and Synthesis of [p-Terphenyl]-4,4''-dicarboxylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9970571, p-Terphenyl-4-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3369891, p-Terphenyl-4,4''-dicarboxylic acid. Retrieved from [Link]
-
ChemAnalyst. (n.d.). Exploring the Properties of [p-Terphenyl]-4,4''-dicarboxylic Acid for Material Innovation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of compounds 3-4. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of p-terphenyl below and above the phase transition pressure. Retrieved from [Link]
-
SpectraBase. (n.d.). [p-Terphenyl]-4,4''-dicarboxaldehyde. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). p-Terphenyl-d14. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S27. 13 C NMR spectrum of p-terphenyl. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Biphenyl-4-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemsrc. (2025). P-TERPHENYL-4-CARBOXYLIC ACID. Retrieved from [Link]
-
Indian Academy of Sciences. (1984). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(1), 13-21. Retrieved from [Link]
-
Bentham Science. (n.d.). Current Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2025). Study of Solid Phase Extraction Prior to Spectrophotometric Determination of Platinum. Retrieved from [Link]
-
PubMed. (2004). [Determination of hydrogenated terphenyls by ultraviolet spectrophotometer in the air of work place]. Wei Sheng Yan Jiu, 33(4), 499-500. Retrieved from [Link]
Sources
- 1. 5731-15-7 CAS MSDS (P-TERPHENYL-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. p-Terphenyl-4-carboxylic acid | C19H14O2 | CID 9970571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
